

Kurzipene D CAS number and molecular weight

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Compound of Interest

Compound Name: *Kurzipene D*

Cat. No.: *B15496835*

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An In-Depth Technical Guide to **Kurzipene D**

This technical guide provides a comprehensive overview of the available scientific information on **Kurzipene D**, a compound with demonstrated anticancer properties. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data, outlining its biological effects, and suggesting relevant experimental methodologies.

Compound Identification and Properties

Kurzipene D is a natural compound with significant potential in oncology research. Its fundamental chemical and physical properties are summarized below.

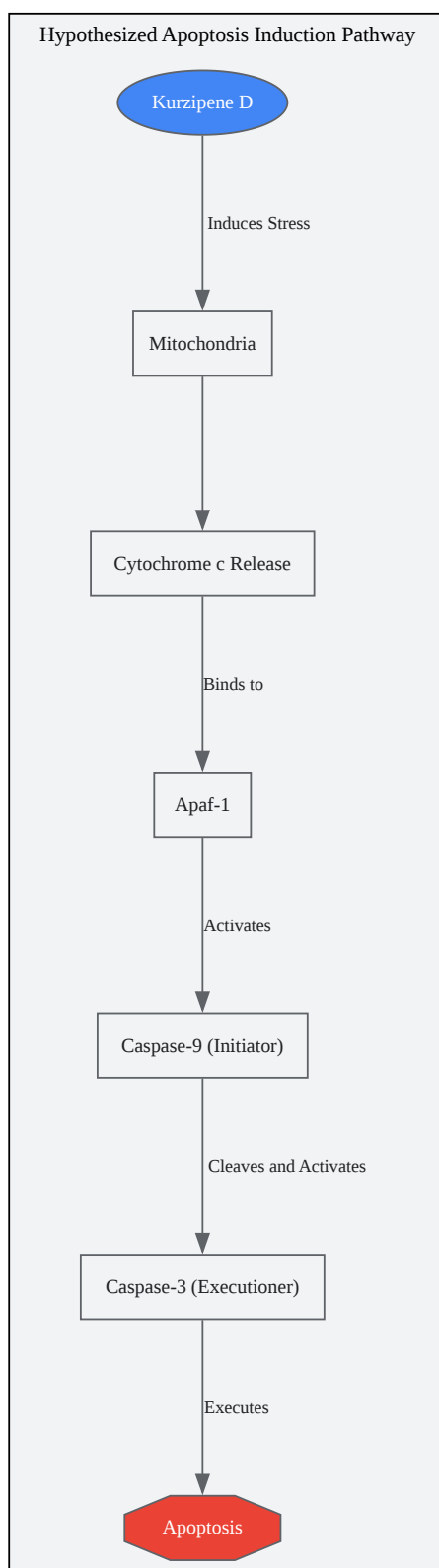
Property	Value
CAS Number	2522596-01-4[1]
Molecular Formula	C ₂₆ H ₃₆ O ₈ [2][3]
Molecular Weight	476.56 g/mol [2][3]

Biological Activity

Kurzipene D has been identified as a potent anticancer agent. Published data indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, it has been shown to arrest the HepG2 human liver cancer cell line at the S phase of the cell cycle. Furthermore, **Kurzipene D** exhibits anti-tumor effects in vivo, as demonstrated in a zebrafish model, where it inhibits tumor proliferation and migration.

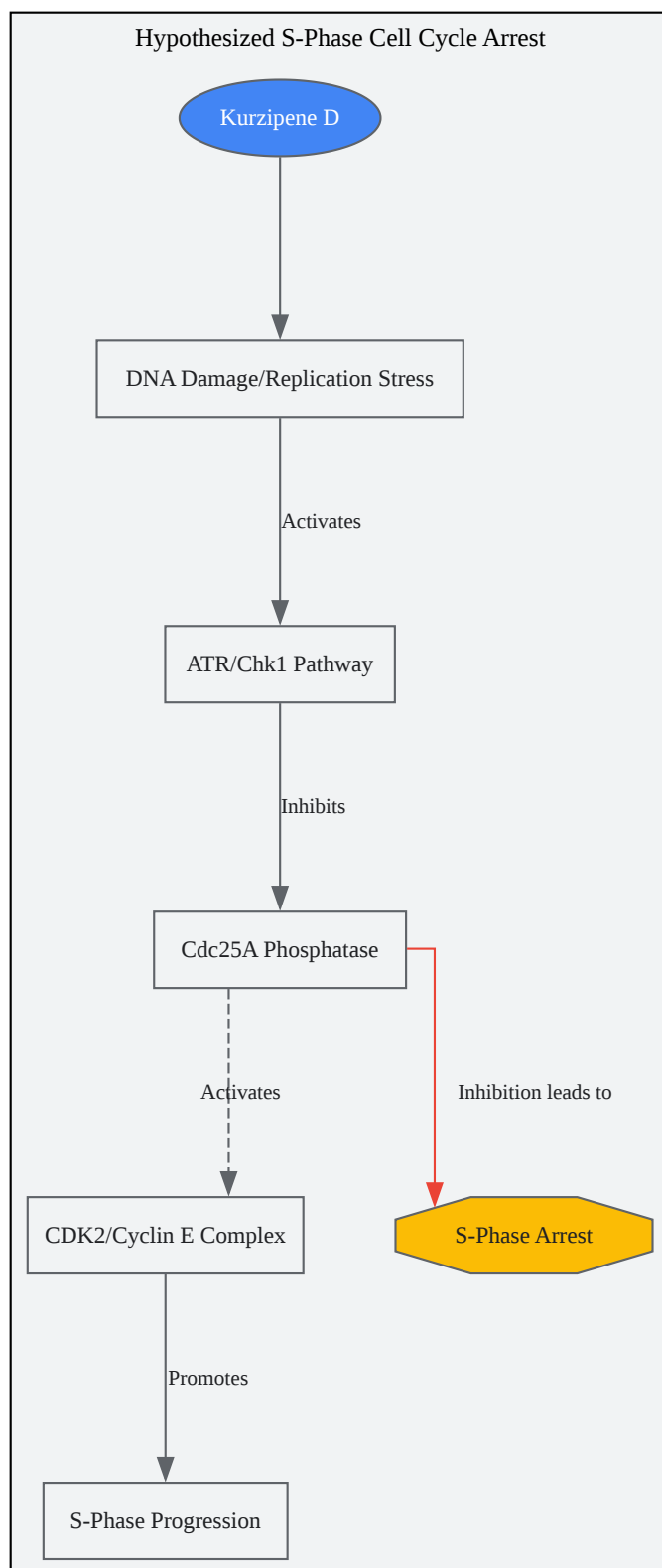
Potential Signaling Pathways

While specific signaling pathway studies for **Kurzipene D** are not currently available in the public domain, its observed biological effects—apoptosis and S-phase cell cycle arrest—suggest interaction with key regulatory pathways in cancer cells. The diagrams below illustrate hypothetical pathways that could be modulated by **Kurzipene D** to exert its anticancer effects.



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Caption: Hypothesized intrinsic apoptosis pathway induced by **Kurzipene D**.



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Caption: Hypothesized S-phase cell cycle arrest mechanism for **Kurzipene D**.

Suggested Experimental Protocols

Detailed experimental protocols from studies specifically investigating **Kurzipene D** are not publicly available. However, the following are standard and detailed methodologies for assessing the observed biological activities of anticancer compounds.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate HepG2 cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with varying concentrations of **Kurzipene D** and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader. The results can be used to calculate the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

- **Cell Treatment and Harvesting:** Treat HepG2 cells with **Kurzipene D** at its IC₅₀ concentration for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
- **Cell Fixation:** Fix the cells in 70% ice-cold ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI, allowing for the quantification of cells in the G₀/G₁, S, and G₂/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment and Harvesting:** Treat HepG2 cells with **Kurzipene D** for the desired time period. Harvest the cells and wash with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
- **Flow Cytometry Analysis:** Analyze the cells by flow cytometry.
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic/necrotic cells
 - Annexin V- / PI+: Necrotic cells

Summary and Future Directions

Kurzipene D is a promising anticancer compound with demonstrated activity against liver cancer cells. Its ability to induce apoptosis and cause S-phase cell cycle arrest highlights its therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by **Kurzipene D**. Further preclinical studies are warranted to evaluate its efficacy and safety in more advanced in vivo models, which will be crucial for its potential translation into a clinical candidate.

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